molecular formula C23H23N5O3 B2663386 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-24-5

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2663386
CAS No.: 898442-24-5
M. Wt: 417.469
InChI Key: NLRGAZONUIDIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Purine-Based Pharmacological Agents

The exploration of purines as therapeutic agents began with Emil Fischer’s isolation and synthesis of purine in 1884. This heterocyclic aromatic compound, characterized by a fused pyrimidine-imidazole ring system, became a cornerstone for understanding nucleic acid metabolism and cellular signaling. By the mid-20th century, George Hitchings and Gertrude Elion revolutionized drug discovery by targeting purine metabolism to develop antimetabolites such as 6-mercaptopurine (6-MP), which disrupted DNA synthesis in leukemia cells. Their work demonstrated that structural analogs of adenine and guanine could inhibit enzymes critical for nucleotide biosynthesis, laying the foundation for rational drug design.

Further advancements revealed the broader physiological roles of purine derivatives. For instance, adenyl purines like adenosine triphosphate (ATP) were found to regulate cardiovascular function, neurotransmission, and endocrine signaling. These discoveries underscored the versatility of purine scaffolds in modulating biological pathways, prompting extensive research into their therapeutic potential. By the 21st century, purine-based compounds had become integral to treatments for cancer, viral infections, and inflammatory diseases, with innovations focusing on optimizing their selectivity and efficacy.

Significance of the 8-Oxo-8,9-Dihydro-7H-Purine Scaffold in Drug Discovery

The 8-oxo-8,9-dihydro-7H-purine scaffold has emerged as a critical pharmacophore due to its unique structural and electronic properties. This scaffold features a keto group at the 8-position, which enhances hydrogen-bonding interactions with target proteins while maintaining the rigidity of the fused ring system. For example, in protein kinase CK2 (CK2α) inhibitors, the 6-carboxamide group and 8-oxo moiety of this scaffold form critical interactions with the hinge region and Lys68 residues, respectively, improving binding affinity.

Recent studies highlight the scaffold’s adaptability through strategic substitutions. Introducing aryl groups at the 2- and 9-positions modulates steric and electronic effects, enabling fine-tuning of drug-target interactions. For instance, 4-carboxyphenyl substituents at the 2-position enhance solubility and polar contacts, while bulky tert-butyl groups at the 9-position improve hydrophobic interactions. These modifications have yielded compounds with nanomolar inhibitory activity against CK2α, a kinase implicated in cancer and inflammatory diseases.

Table 1: Key Substituents and Their Impact on 8-Oxo-Purine Derivatives

Position Substituent Role in Binding Target Protein Citation
2 4-Carboxyphenyl Enhances polar interactions CK2α
6 Carboxamide Binds hinge region CK2α
9 4-tert-Butylphenyl Stabilizes hydrophobic pocket CK2α

Research Objectives and Current Knowledge Gaps

Despite progress in purine-based drug design, critical gaps remain in understanding the structure-activity relationships (SAR) of 8-oxo-8,9-dihydro-7H-purine derivatives. First, the role of methoxy groups at the 2-position, as seen in 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, is poorly characterized. While methoxy substituents are known to influence electron density and steric hindrance, their impact on kinase inhibition kinetics requires systematic evaluation.

Second, the conformational dynamics of the 8-oxo scaffold in solution versus bound states remain underexplored. Molecular dynamics simulations suggest that the 8-oxo group induces a syn conformation in purine bases, which may affect DNA replication fidelity or protein binding. However, experimental validation of these predictions in the context of CK2α or other targets is lacking.

Finally, the metabolic stability and bioavailability of 8-oxo-purine derivatives demand further investigation. While in silico studies predict favorable pharmacokinetic profiles for compounds with tert-butyl and methoxy groups, empirical data on hepatic metabolism and membrane permeability are scarce. Addressing these gaps will accelerate the development of purine-based therapeutics with enhanced efficacy and safety.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-23(2,3)13-9-11-14(12-10-13)28-21-18(26-22(28)30)17(19(24)29)25-20(27-21)15-7-5-6-8-16(15)31-4/h5-12H,1-4H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRGAZONUIDIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation, where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution, where a methoxy-substituted benzene ring is introduced to the purine core.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in substituents at positions 2 and 9, significantly altering physicochemical and biological properties. Below is a detailed analysis:

Substituent Variations and Physicochemical Properties

Compound Name Position 9 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features
9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-tert-butylphenyl 2-methoxyphenyl 434.47 High lipophilicity (tert-butyl); moderate polarity (methoxy)
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-ethoxyphenyl 4-methylphenyl ~410 Ethoxy group enhances solubility; methyl group reduces steric hindrance
9-(4-chlorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-chlorophenyl 2-methoxyphenyl 395.80 Chlorine increases electron-withdrawing effects; may improve binding affinity
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 4-methylphenyl Methyl 283.29 Simplified structure; lower molecular weight for improved bioavailability
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-tert-butylphenyl 5-methylfuran-2-yl ~420 Heterocyclic furan may alter metabolic stability or receptor interactions

Commercial and Research Availability

  • Scalable synthesis services (e.g., ChemShuttle in ) highlight industrial interest in methoxy- and ethoxy-substituted derivatives for drug development .

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , often referred to as a purine derivative, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H23N5O
  • Molecular Weight : 417.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that purine derivatives can influence several pathways involved in cell signaling, apoptosis, and immune responses.

  • Antitumor Activity : Studies have shown that purine derivatives can exhibit cytotoxic effects against various cancer cell lines by inhibiting macromolecular synthesis. For instance, similar compounds have been reported to induce apoptosis in HeLa cells through the inhibition of DNA and RNA synthesis .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its structural components allow for effective binding to bacterial enzymes, potentially disrupting their metabolic processes .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which is crucial for rapidly dividing cells such as cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Target Organism/Cell Line Effect Observed Reference
AntitumorHeLa cellsCytotoxicity and apoptosis induction
AntibacterialStaphylococcus aureusInhibition of growth (MIC 5.64 µM)
AntifungalCandida albicansInhibition of growth (MIC 16.69 µM)

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Cytotoxicity in Cancer Research :
    A study investigating the cytotoxic effects of purine derivatives found that 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide significantly inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy :
    Research on the antimicrobial properties indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential use in treating bacterial infections .
  • Mechanistic Insights :
    A mechanistic study revealed that the compound's interaction with cellular targets led to the activation of apoptotic pathways in tumor cells, providing insights into its potential role in cancer therapy.

Q & A

Basic: What synthetic strategies are recommended for preparing 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized purine precursors. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., tert-butylphenyl) to the purine core. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (e.g., DMF/H₂O mixtures) to enhance regioselectivity .
  • Oxidation/Reduction : Controlled oxidation at the 8-position using KMnO₄ under acidic conditions to form the oxo group, followed by carboxamide formation via aminolysis with NH₃/MeOH .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can structural characterization of this compound be systematically validated?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : Assign ¹H/¹³C NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from tert-butyl and methoxyphenyl groups. For example, the tert-butyl proton signal typically appears as a singlet at ~1.3 ppm .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., purine core C-N bonds: ~1.34–1.38 Å) to confirm stereochemistry and substituent orientation .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~476.2 g/mol) and detect fragmentation patterns .

Advanced: How can researchers optimize reaction yields when introducing the 2-methoxyphenyl substituent?

Methodological Answer:
Yields are sensitive to electronic and steric effects:

  • Substituent Effects : The electron-donating methoxy group enhances nucleophilic aromatic substitution reactivity. Pre-activate the purine core with Br at the 2-position using N-bromosuccinimide (NBS) in DMF .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce steric hindrance during coupling. Yields improve from ~40% to >70% under inert atmospheres (N₂) .
  • DOE Optimization : Apply a factorial design (temperature: 80–120°C, solvent: toluene/DMF) to identify optimal conditions. Response surface modeling can predict maximum yield regions .

Advanced: What experimental approaches reconcile discrepancies in reported COX-2 inhibition IC₅₀ values for analogous purine derivatives?

Methodological Answer:
Contradictions arise from assay variability and substituent effects:

  • Assay Standardization : Use recombinant human COX-2 in a fluorometric assay (e.g., Cayman Chemical Kit #701080) with arachidonic acid as substrate. Normalize data to internal controls (e.g., celecoxib) .
  • Solubility Adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation. Measure solubility via shake-flask method (logP ~3.2 predicts moderate aqueous solubility) .
  • QSAR Modeling : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with IC₅₀. For example, tert-butyl groups enhance hydrophobic binding but may reduce solubility, requiring trade-off analysis .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:
Leverage molecular docking and dynamics:

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The tert-butyl group occupies the hydrophobic pocket (Val⁵²³, Ala⁵²⁷), while the methoxyphenyl interacts with Tyr³⁵⁵ via π-stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bonds (e.g., carboxamide with Arg¹²⁰) .
  • ADMET Prediction : Employ SwissADME to optimize logP (target: 2–4) and rule out hepatotoxicity via ProTox-II .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:
Stability depends on functional group reactivity:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the purine core. Monitor via UV-Vis (λmax ~280 nm) quarterly .
  • Hydrolysis Risk : The carboxamide group is stable at pH 4–7. Avoid aqueous buffers with extreme pH; lyophilize for stock solutions .
  • Oxygen Sensitivity : Under inert gas (Ar), shelf life extends to >2 years. Confirm stability via LC-MS to detect oxidation byproducts (e.g., 8-hydroxy derivatives) .

Advanced: How can researchers validate off-target effects in cellular models?

Methodological Answer:
Employ multi-omics and phenotypic screening:

  • Kinase Profiling : Use a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler) at 10 µM to rule out non-specific inhibition .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., RAW 264.7 macrophages). Pathway enrichment (KEGG/GO) identifies unexpected signaling perturbations .
  • Phenotypic Rescue : Co-treat with COX-2 substrate (PGE₂) to confirm reversibility of anti-inflammatory effects in LPS-induced IL-6 secretion models .

Basic: What are the recommended in vitro models for preliminary anti-inflammatory activity screening?

Methodological Answer:
Prioritize physiologically relevant assays:

  • Cell-Based : LPS-stimulated RAW 264.7 macrophages; measure NO production (Griess reagent) and IL-6/IL-1β levels (ELISA) at 10–50 µM .
  • Enzymatic : Recombinant COX-2 inhibition (see FAQ 4). Include COX-1 to assess selectivity (target selectivity index: COX-2 IC₅₀ / COX-1 IC₅₀ >10) .
  • Cytotoxicity : Parallel MTT assays on HEK-293 cells to ensure CC₅₀ >100 µM .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:
Synthesize labeled analogs for tracer studies:

  • Labeling Strategy : Introduce ¹³C at the purine C-6 via K¹³CN in the carboxamide formation step .
  • LC-MS/MS Analysis : Track ¹³C incorporation in metabolites (e.g., uric acid derivatives) in HepG2 cells. Use SRM (selected reaction monitoring) for sensitivity .
  • Flux Analysis : Apply ¹⁵N-labeled compound to map purine salvage pathway interactions via GC-MS metabolomics .

Advanced: What statistical methods are critical for validating structure-activity relationship (SAR) hypotheses?

Methodological Answer:
Use multivariate analysis to deconvolute substituent effects:

  • PCA : Reduce dimensionality of substituent parameters (e.g., σ, π, MR) to identify dominant factors driving activity .
  • PLS Regression : Corrogate physicochemical descriptors (e.g., LogD, polar surface area) with IC₅₀ data to build predictive SAR models .
  • Bootstrapping : Validate model robustness by resampling datasets (n=1000 iterations) and calculating confidence intervals for regression coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.